![molecular formula C13H17N5O B2830531 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034474-34-3](/img/structure/B2830531.png)
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research into the chemical synthesis of various heterocyclic compounds, including those with a pyrazolo[1,5-a]pyrimidin-6-yl)urea framework, has demonstrated their potential in antimicrobial and anticancer applications. For instance, El-Sawy et al. (2013) synthesized a series of new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, evaluating their antimicrobial activity. These compounds showed significant activity against Salmonella typhimurium, highlighting the therapeutic potential of structurally related compounds in treating bacterial infections (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Anticancer Properties
The same study by El-Sawy et al. also assessed the synthesized compounds for their in vitro cytotoxicity against various human cancer cell lines, including liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116). Compounds exhibited notable anticancer activity, suggesting that derivatives of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea could be explored further for their potential to inhibit cancer cell growth. This underscores the compound's relevance in oncological research, where novel therapeutic agents are continuously sought (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Chemical Synthesis and Structural Analysis
Efforts in chemical synthesis and structural analysis of compounds containing the pyrazolo[1,5-a]pyrimidin-6-yl)urea motif have contributed significantly to the understanding of their chemical behavior and potential applications. The synthesis of novel heterocyclic compounds, as reported by Azab, Youssef, and El-Bordany (2013), involves the reaction of precursor compounds with urea, thiourea, and/or guanidine, leading to the formation of pyrimidine and thiazine derivatives. Such research not only expands the chemical repertoire of heterocyclic compounds but also lays the groundwork for their application in medicinal chemistry and drug development (Azab, Youssef, & El-Bordany, 2013).
Applications in Drug Design
The exploration of pyrazolo[1,5-a]pyrimidin-6-yl)urea derivatives in drug design, particularly as kinase inhibitors, has shown promise in the development of targeted cancer therapies. Guagnano et al. (2011) described the optimization of N-aryl-N'-pyrimidin-4-yl ureas, leading to the identification of potent inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors demonstrated significant antitumor activity in cancer models, underscoring the potential of this compound derivatives in the treatment of cancers driven by FGFR dysregulation (Guagnano et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on CDK2 also suppresses the activation of NF-κB and IL-6, which are involved in inflammatory responses and cancer progression .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces caspase-3 activation, which is a key player in the execution-phase of cell apoptosis .
Orientations Futures
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs . Therefore, the future directions for “1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” and similar compounds could involve further exploration of their potential applications in these fields.
Analyse Biochimique
Biochemical Properties
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in cell cycle regulation . The compound’s interaction with this enzyme could influence various biochemical reactions within the cell .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities . It has also been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it binds to CDK2, inhibiting its activity . This binding interaction could lead to changes in gene expression and enzyme activation or inhibition .
Propriétés
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h6-10H,1-5H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDWMGUVHQMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)
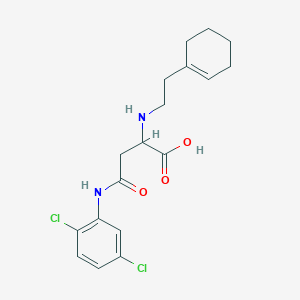
![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)
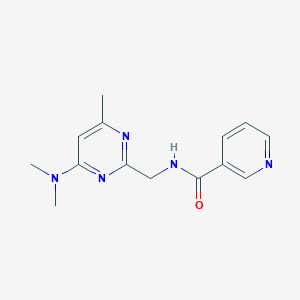
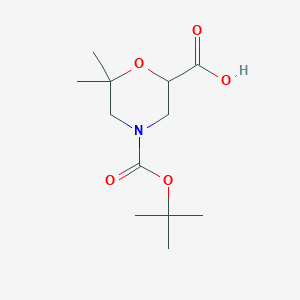

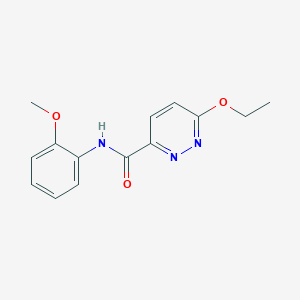

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2830461.png)
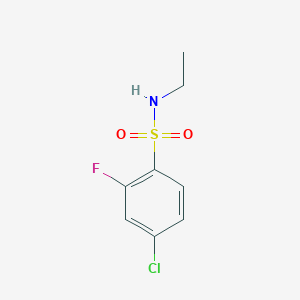
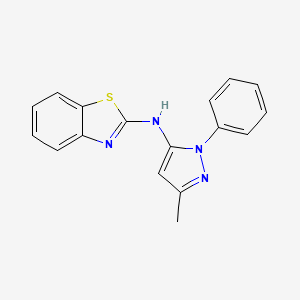
![2-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2830467.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B2830470.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)